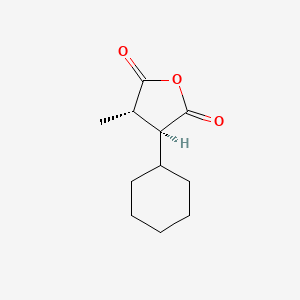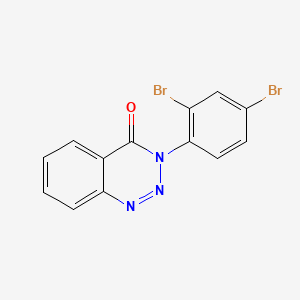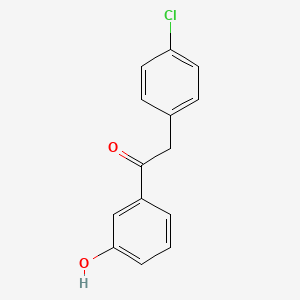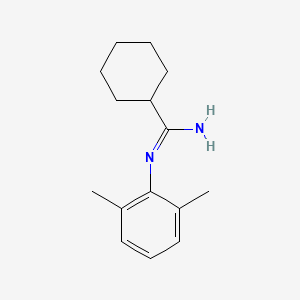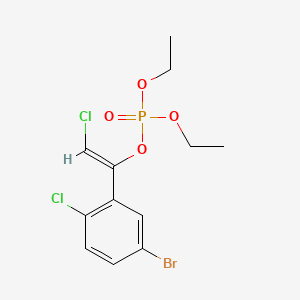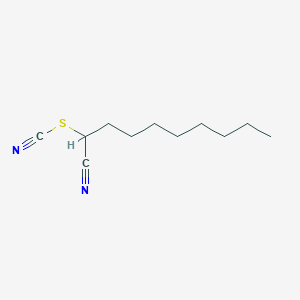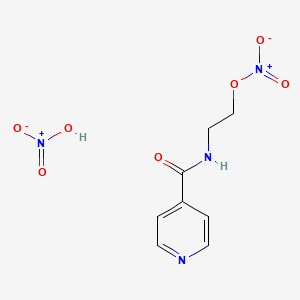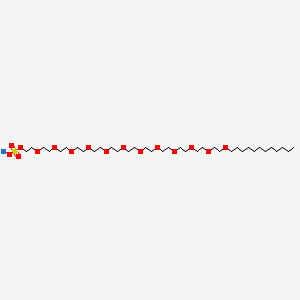
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt is a complex organic compound. It is a sodium salt derivative of a long-chain polyether alcohol, which is further modified with a sulfate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt typically involves the following steps:
Polymerization: The initial step involves the polymerization of ethylene oxide to form a long-chain polyether alcohol.
Sulfation: The polyether alcohol is then reacted with sulfur trioxide or chlorosulfuric acid to introduce the sulfate group.
Neutralization: The resulting hydrogen sulfate ester is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and optimization to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions.
Oxidation: The polyether chain can be oxidized to form various oxidation products.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces the corresponding alcohol and sulfuric acid.
Oxidation: Results in the formation of various oxidized derivatives of the polyether chain.
Substitution: Leads to the formation of new functionalized polyether derivatives.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property is crucial in its role as a detergent, emulsifier, and solubilizing agent. The sulfate group enhances the compound’s ability to form micelles, which can encapsulate and transport hydrophobic substances.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties but a shorter polyether chain.
Polyethylene glycol (PEG) derivatives: Compounds with varying chain lengths and functional groups, used in similar applications.
Triton X-100: A non-ionic surfactant with a similar polyether structure but different functional groups.
Uniqueness
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol, hydrogen sulfate, sodium salt is unique due to its long polyether chain and sulfate group, which confer enhanced surfactant properties and the ability to form stable micelles. This makes it particularly useful in applications requiring strong detergency and solubilization capabilities.
Propiedades
Número CAS |
66161-57-7 |
|---|---|
Fórmula molecular |
C36H73NaO16S |
Peso molecular |
817.0 g/mol |
Nombre IUPAC |
sodium;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl sulfate |
InChI |
InChI=1S/C36H74O16S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-40-13-14-41-15-16-42-17-18-43-19-20-44-21-22-45-23-24-46-25-26-47-27-28-48-29-30-49-31-32-50-33-34-51-35-36-52-53(37,38)39;/h2-36H2,1H3,(H,37,38,39);/q;+1/p-1 |
Clave InChI |
AGMRJQXCAJZJNK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
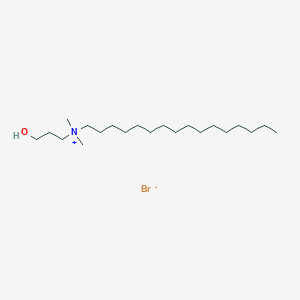
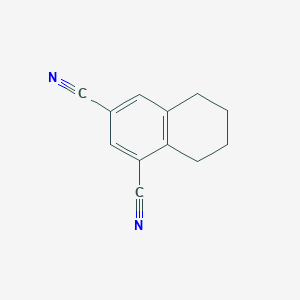
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
